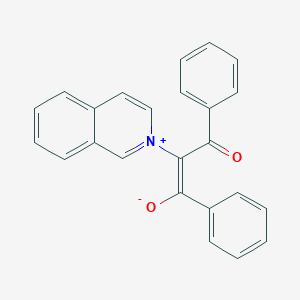
(Z)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate, also known as IQ-1S, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(Z)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate has been shown to have potential applications in various fields of scientific research. It has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Mécanisme D'action
The mechanism of action of (Z)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, a signaling pathway that plays a key role in inflammation and cancer development. This compound has also been shown to activate the Nrf2 pathway, a pathway involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, leading to a decrease in oxidative stress and inflammation. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (Z)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate is its low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on (Z)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate could focus on its potential applications in the treatment of various inflammatory diseases and cancers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Other potential future directions could include the development of more efficient synthesis methods and the modification of this compound to improve its solubility and potency.
Méthodes De Synthèse
(Z)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate can be synthesized through a multistep process that involves the condensation of 2-aminobenzophenone with 2-nitrobenzaldehyde, followed by reduction of the nitro group and cyclization to form the isoquinolinium ring. The resulting product is then reacted with acetylacetone to yield this compound.
Propriétés
Formule moléculaire |
C24H17NO2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(E)-2-isoquinolin-2-ium-2-yl-3-oxo-1,3-diphenylprop-1-en-1-olate |
InChI |
InChI=1S/C24H17NO2/c26-23(19-10-3-1-4-11-19)22(24(27)20-12-5-2-6-13-20)25-16-15-18-9-7-8-14-21(18)17-25/h1-17H |
Clé InChI |
QXQFLINFPGWSIH-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/[N+]3=CC4=CC=CC=C4C=C3)/[O-] |
SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)[N+]3=CC4=CC=CC=C4C=C3)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)[N+]3=CC4=CC=CC=C4C=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
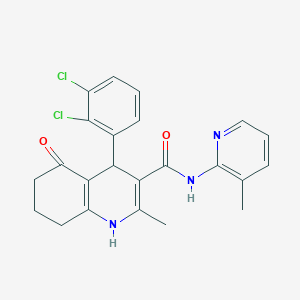
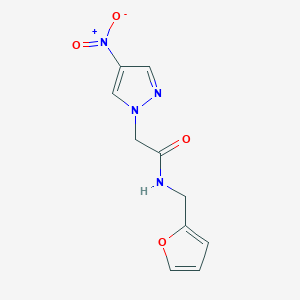
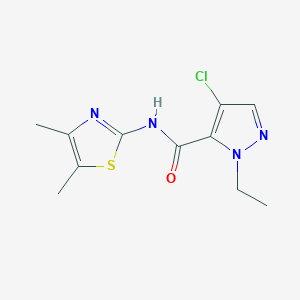
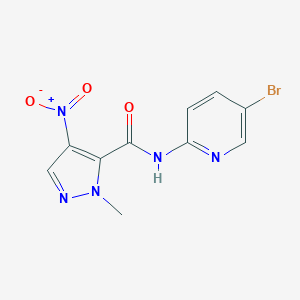
![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
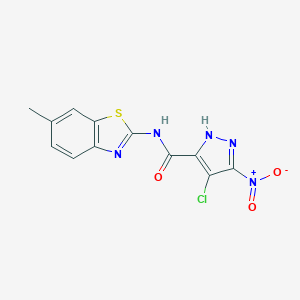
![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)
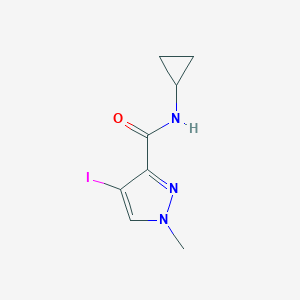
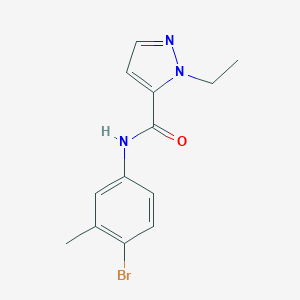
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
